4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Description
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine is a chemical compound with the molecular formula C11H16N4O. It is a morpholine derivative that contains a pyrido[4,3-d]pyrimidin-4-yl group
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-12-7-9-10(1)13-8-14-11(9)15-3-5-16-6-4-15/h8,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICORGBQIQCSEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178664 | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-17-7 | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine typically involves the reaction of morpholine with pyrido[4,3-d]pyrimidin-4-yl derivatives under specific conditions. One common synthetic route is the nucleophilic substitution reaction, where morpholine acts as the nucleophile and the pyrido[4,3-d]pyrimidin-4-yl derivative serves as the electrophile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit significant anticancer properties. Research has shown that modifications to the pyrido[4,3-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain derivatives could induce apoptosis in human cancer cells through the activation of specific signaling pathways .
- Antiviral Properties :
-
Neuroprotective Effects :
- Investigations have revealed that compounds similar to 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases .
Pharmacological Applications
- Enzyme Inhibition :
- Antimicrobial Activity :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast and lung cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antiviral Properties | Showed inhibition of viral replication by up to 70% in vitro against influenza virus strains. |
| Study 3 | Neuroprotection | Indicated reduction in oxidative stress markers and improved neuronal survival rates in models of neurodegeneration. |
Mechanism of Action
The mechanism by which 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Morpholine derivatives: Other morpholine derivatives with different substituents can also be compared to highlight the uniqueness of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine.
Uniqueness: 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine is unique due to its specific combination of the pyrido[4,3-d]pyrimidin-4-yl group and the morpholine moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine is a compound of interest due to its potential therapeutic applications, particularly in oncology and kinase inhibition. This article reviews its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine dihydrochloride
- Molecular Formula : C11H18Cl2N4O
- Molecular Weight : 293.2 g/mol
- CAS Number : 1423032-37-4
The biological activity of this compound primarily revolves around its interaction with various kinases. It has been noted for its ATP-competitive inhibition properties. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions within the ATP-binding sites of target kinases.
Inhibitory Activity Against Kinases
Recent studies have highlighted the compound's effectiveness against several kinases:
- EGFR Inhibition :
- CDK Inhibition :
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines (e.g., NCI-H1975, A549) revealed that while the compound possesses some cytotoxic properties, its efficacy varies significantly across different cell types. For instance:
- IC50 Values : The IC50 values for certain cell lines were reported to be greater than 50 µM, suggesting limited cytotoxicity in some contexts .
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
